Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate
Description
Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carboxylate group at position 1 and two substituents at position 3: a hydroxyl (-OH) and a 2-aminoethyl (-CH2CH2NH2) group. This structure confers unique physicochemical properties, including enhanced polarity due to the hydroxyl group and reactivity via the primary amine. It serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing peptide-like molecules or small-molecule drugs.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-7-5-11(15,8-13)4-6-12/h15H,4-8,12H2,1-3H3 |
InChI Key |
QHPCJWKHVCOCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate generally involves the following key steps:
Pyrrolidine Ring Formation: The core pyrrolidine ring is constructed via cyclization reactions from suitable precursors, often amino alcohols or amino acid derivatives. This step establishes the five-membered heterocycle essential to the compound's structure.
Introduction of the Hydroxyl Group: Hydroxylation at the 3-position is typically achieved through selective oxidation or hydroxylation reactions. This may involve using reagents such as osmium tetroxide or other oxidants under controlled conditions to ensure regio- and stereoselectivity.
Attachment of the 2-Aminoethyl Side Chain: The 2-aminoethyl substituent is introduced through nucleophilic substitution or reductive amination reactions. For example, reaction of an appropriate halogenated intermediate with ethylenediamine or its derivatives can install the aminoethyl group.
Protection of the Nitrogen with tert-Butyl Carbamate: The nitrogen atom of the pyrrolidine ring is protected by introducing the tert-butyl carbamate (Boc) group, commonly using di-tert-butyl dicarbonate (Boc2O) under basic conditions. This protection is crucial to prevent unwanted side reactions during subsequent synthetic steps.
Industrial-Scale Production Considerations
For large-scale synthesis, the following strategies are employed to optimize yield, purity, and process safety:
Catalytic Processes: Catalysts such as transition metal complexes may be used to enhance reaction rates and selectivity, especially in hydroxylation or cyclization steps.
Continuous Flow Reactors: These reactors allow precise control over reaction parameters (temperature, pressure, residence time), improving reproducibility and scalability.
Advanced Purification Techniques: Techniques such as preparative high-performance liquid chromatography (HPLC), crystallization, and extraction are optimized to achieve high purity required for pharmaceutical applications.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Cyclization of amino alcohol precursor | Pyrrolidine ring formation | May involve acid/base catalysis |
| 2 | Selective hydroxylation (e.g., OsO4, NMO) | Introduction of 3-hydroxyl group | Control stereochemistry |
| 3 | Nucleophilic substitution with ethylenediamine | Attachment of 2-aminoethyl group | Requires mild conditions |
| 4 | Boc protection using Boc2O, base (e.g., triethylamine) | Protect pyrrolidine nitrogen | Ensures stability in further steps |
Note: The exact stereochemical outcome depends on the starting materials and reaction conditions, with enantiomeric purity often controlled by chiral catalysts or chiral auxiliaries.
Detailed Research Findings
Stereochemical Control
The stereochemistry at the 3-position (bearing hydroxyl and aminoethyl groups) is critical for the compound’s biological activity. Research shows that employing chiral starting materials or asymmetric catalytic hydroxylation leads to high enantiomeric excess in the final product. For example, the use of chiral ligands in osmium-catalyzed dihydroxylation can yield the (2R,3S) stereoisomer predominantly.
Reaction Optimization
Temperature: Hydroxylation reactions are typically conducted at low temperatures (0–25°C) to minimize side reactions and maintain stereoselectivity.
Solvent Choice: Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are preferred for nucleophilic substitution steps to enhance nucleophile reactivity.
Reaction Time: Optimization of reaction time is crucial; prolonged exposure to oxidants or nucleophiles can lead to over-oxidation or side products.
Yield and Purity
Typical overall yields for the multi-step synthesis range from 45% to 70%, depending on the scale and optimization level. Purity levels exceeding 98% are achievable with proper purification protocols, including recrystallization and chromatographic techniques.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Key Considerations | Yield Range (%) | Purity Achieved (%) |
|---|---|---|---|---|
| Pyrrolidine ring formation | Amino alcohols, acid/base catalysts | Control ring closure efficiency | 70–85 | >95 |
| Hydroxyl group introduction | Osmium tetroxide, N-methylmorpholine (NMO) | Stereoselectivity, temperature control | 60–75 | >95 |
| Aminoethyl group attachment | Ethylenediamine, mild base | Avoid over-alkylation | 65–80 | >95 |
| Boc protection of nitrogen | Di-tert-butyl dicarbonate (Boc2O), triethylamine | Reaction completeness, stability | 90–95 | >98 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a primary amine derivative.
Substitution: Formation of various substituted carbamates depending on the reagents used.
Scientific Research Applications
Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Differences and Implications
Substituent Effects: The target compound’s 2-aminoethyl and hydroxyl groups enhance water solubility and enable dual reactivity (amine conjugation and hydrogen bonding). In contrast, analogs like tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate lack the hydroxyl group, reducing polarity and limiting hydrogen-bonding interactions. tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate features a hydroxymethyl group, offering a primary alcohol for esterification or oxidation, but its amino group is less flexible than the target’s ethylamine chain.
Stereochemistry: Stereoisomers of tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate (e.g., R- and S-forms ) highlight the importance of chirality in drug design, as enantiomers may exhibit distinct biological activities.
Functional Group Diversity :
- The ethoxy-oxoethyl group in Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate introduces an ester moiety, enabling further hydrolysis to carboxylic acids—a feature absent in the target compound.
Synthetic Flexibility: Compounds like trans-tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate use benzyloxycarbonyl (Cbz) protecting groups, allowing selective deprotection during multi-step syntheses.
Biological Activity
Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate is a compound of notable interest in medicinal chemistry and organic synthesis, primarily due to its biological activity as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₂N₂O₃
- Molecular Weight : 230.30 g/mol
- CAS Number : 1368229-81-5
The compound features a pyrrolidine ring with an aminoethyl group, a hydroxyl group, and a tert-butyl carbamate protecting group. Its structure allows it to serve as an intermediate in the synthesis of more complex molecules, enhancing its utility in various chemical applications.
This compound exhibits its biological activity primarily through interactions with specific enzymes. The aminoethyl and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with active site residues of target enzymes, potentially inhibiting their activity by preventing substrate access.
Potential Targets
- Enzymes : The compound may inhibit various enzymes involved in metabolic pathways.
- Receptors : It could modulate receptor activities, influencing signaling pathways critical for cellular functions.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. The inhibition mechanism involves binding to the enzyme's active site, thereby obstructing substrate binding and subsequent catalytic activity. This property is particularly valuable in drug design, where enzyme inhibition can lead to therapeutic effects against various diseases.
Case Studies and Research Findings
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties against oxidative stress-induced damage in neuronal cells. For instance, research on related compounds demonstrated their ability to reduce apoptosis in neuroblastoma cells under oxidative stress conditions .
- Antioxidant Activity : Compounds structurally related to this compound have shown promise in alleviating oxidative stress, which is a significant factor in ischemic stroke injuries. These studies highlight the potential for developing therapeutic agents targeting oxidative stress-related pathways .
Applications in Research and Industry
The compound serves multiple roles across various fields:
- Medicinal Chemistry : As a precursor for synthesizing biologically active compounds.
- Organic Synthesis : Utilized as a building block for more complex organic molecules.
- Pharmaceutical Development : Investigated for potential therapeutic properties, particularly in neuroprotection and enzyme inhibition.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate | Pyrrolidine ring with an aminoethyl group | Different substitution pattern |
| Tert-butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate | Azetidine ring instead of pyrrolidine | Smaller ring structure |
| Tert-butyl 3-(1-aminoethyl)-3-hydroxyproline-1-carboxylate | Proline ring substitution | Incorporates proline's unique structure |
This table illustrates the structural diversity among compounds similar to this compound, emphasizing its unique combination of functional groups that enhance its reactivity and applicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
